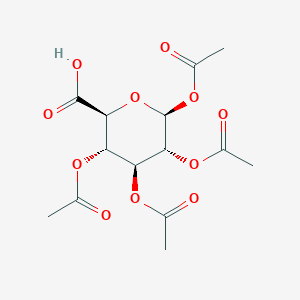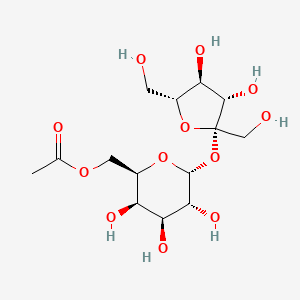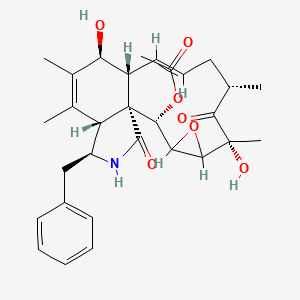
19,20-Epoxycytochalasin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19,20-Epoxycytochalasin C (ECC) is a natural product isolated from the fungus Emericella nidulans. It is a member of the cytochalasins family, which are a group of fungal metabolites known for their ability to inhibit actin polymerization and depolymerization. ECC is one of the most studied and well-characterized cytochalasins and has been found to have a wide range of biological activities. These activities include the inhibition of actin polymerization, the induction of apoptosis, and the stimulation of cell migration. ECC has been used in numerous scientific studies to investigate the role of actin in cell biology and to study the mechanisms of action of various drugs.
Aplicaciones Científicas De Investigación
Medicine
19,20-Epoxycytochalasin C has been found to have significant cytotoxic effects against various human cancer cell lines . It has been isolated from the rice fermentation extracts of endophytic fungus Xylaria cf. curta . The compound showed significant specific cytotoxicity against HL-60 cell lines .
Agriculture
The metabolites of Xylaria, which include 19,20-Epoxycytochalasin C, are known for potential herbicidal, fungicidal, and insecticidal activities . They are functional in various pharmaceutical and agricultural applications .
Biochemistry
19,20-Epoxycytochalasin C has been studied for its interaction with actin, affecting various cellular processes such as adhesion, motility, signaling, and cytokinesis . It has been found that the parent molecule had 16 times higher cytotoxic potential compared to the oxidized metabolite .
Pharmacology
19,20-Epoxycytochalasin C has been evaluated for its antiplasmodial activity and phytotoxicity with no cytotoxicity to Vero cells . It has been found that the parent molecule had 16 times higher cytotoxic potential as compared to the oxidized metabolite .
Biotechnology
19,20-Epoxycytochalasin C has been investigated for its antihyphal and antibiofilm activity against Candida albicans . It has been found that 256 μg/ml of 19,20-Epoxycytochalasin C inhibited over 95% of C. albicans hyphal formation after 24 h-treatment .
Environmental Science
19,20-Epoxycytochalasin C is produced by the endophytic fungus Xylaria cf. curta, which is commonly found in soil, leaf litter, woody litter, and termite mounds . The production of this compound contributes to the ecological role of the fungus in these environments .
Mecanismo De Acción
Target of Action
- Primary Targets : 19,20-Epoxycytochalasin C (ECQ) primarily targets actin filaments within cells . Actin is a crucial protein involved in cell shape, movement, and division.
Mode of Action
- Disruption of Actin Dynamics : ECQ binds to actin filaments, leading to their depolymerization and disruption. This affects cell shape, motility, and other essential cellular processes .
- Sensitization of Mutants : ECQ sensitizes yeast mutants lacking the suppressor of RasVal19, indicating its impact on cellular pathways related to Ras signaling .
Biochemical Pathways
- Transcriptomic Changes : ECQ treatment triggers significant changes in gene expression (over 1300 genes). These genes are associated with various biological pathways, including cellular response to drugs, filamentous growth, cell adhesion, biofilm formation, cytoskeleton organization, and lipid metabolism .
Propiedades
IUPAC Name |
[(1R,2S,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSGFLUFAVFHCM-WSRKEQNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19,20-Epoxycytochalasin C | |
Q & A
Q1: What are the natural sources of 19,20-Epoxycytochalasin C?
A: 19,20-Epoxycytochalasin C has been isolated from various fungal species, highlighting its presence in diverse ecological niches. These include the endophytic fungi Diaporthe sp. [], Nemania sp. [], and Xylaria sp. [, ], as well as the marine-derived fungus Xylaria sp. SOF11 [] and the fungus Rosellinia sanctae-cruciana []. Additionally, it has been found in the mangrove endophytic fungus BL321 from the South China Sea [].
Q2: Does the C7 hydroxyl group play a role in the bioactivity of 19,20-Epoxycytochalasin C?
A: Yes, the C7 hydroxyl group appears crucial for the biological activity of 19,20-Epoxycytochalasin C. Oxidation of this group, confirmed through chemical oxidation and metabolite analysis using LC-MS/MS, resulted in a significant decrease in cytotoxicity []. The oxidized metabolite showed an IC50 value greater than 10 μM against the HT-29 cell line, indicating a 16-fold reduction in potency compared to the parent compound []. This highlights the importance of the C7 hydroxyl group for maintaining the molecule's biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


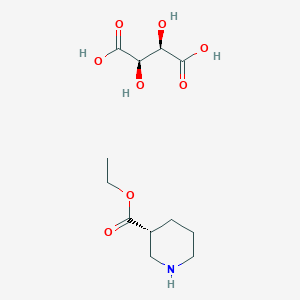
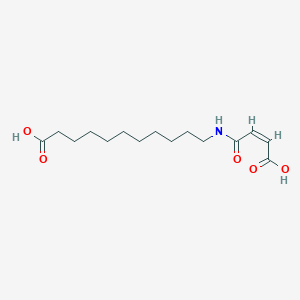

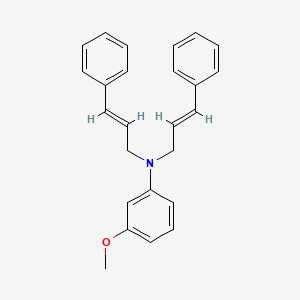
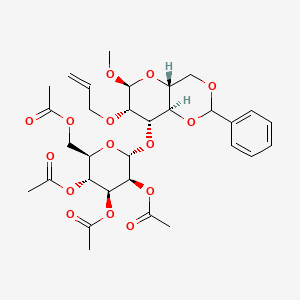
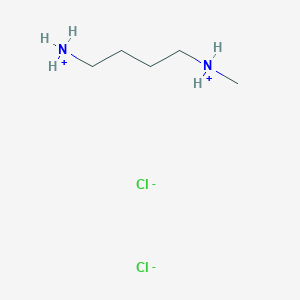
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)



